1-(3,4-Difluorophenyl)triazole
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Overview
Description
“1-(3,4-Difluorophenyl)triazole” is a derivative of triazole, a class of nitrogenous heterocyclic compounds . It contains a triazole ring, a difluorophenyl group, a hydroxyl group, and a side chain . Triazoles are known for their broad biological activities, including antimicrobial, antifungal, anticancer, and more .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds like “this compound” often involves the use of amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . Copper-catalyzed cross-couplings have also been used in the synthesis methods of 1,2,3/1,2,4-triazole .Molecular Structure Analysis
The molecular structure of “this compound” includes a central tetrahydrofuran ring with a 2–4-difluorophenyl ring and a methyl 1,2,4-triazole substituent . The tetrahydrofuran ring adopts an envelope conformation .Chemical Reactions Analysis
Triazoles, including “this compound”, are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Mechanism of Action
Safety and Hazards
Future Directions
Triazoles, including “1-(3,4-Difluorophenyl)triazole”, continue to be a focus of research due to their broad range of therapeutic applications . Future research may focus on developing new classes of antibacterial agents to fight multidrug-resistant pathogens , and synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBPUCIRIYZKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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